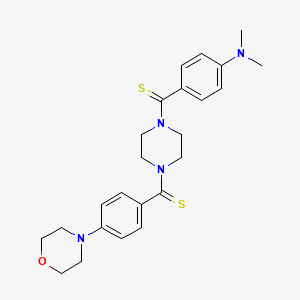
(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione is a synthetic compound that features a mix of aromatic rings, piperazine, and thioester functionalities. It’s not just a mouthful to say, but also a significant molecule in various scientific realms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available 4-(dimethylamino)benzaldehyde and 4-(4-morpholinophenylcarbonothioyl)piperazine.
Step-by-Step Synthesis
Step 1: : The initial step involves the formation of an imine intermediate by reacting 4-(dimethylamino)benzaldehyde with 4-(4-morpholinophenylcarbonothioyl)piperazine in the presence of a mild acid catalyst.
Step 2: : The imine intermediate undergoes thionation with a suitable thionation agent like Lawesson's reagent to afford (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione.
Reaction Conditions: : These reactions are usually performed in an inert atmosphere (argon or nitrogen) and under controlled temperatures, often around 60-80°C, with an appropriate solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and automated systems might be used to optimize yield and purity. High-pressure liquid chromatography (HPLC) can also be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.
Reduction: : Can be reduced to corresponding amine derivatives.
Substitution: : Capable of nucleophilic substitutions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Performed using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typically done with lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: : Various nucleophiles can be employed, depending on the desired substitution, using conditions that maintain the integrity of the thioester.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields amine derivatives.
Substitution: : Results in various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is widely studied for its reactivity and the stability of its thioester group, making it a model for studying substitution reactions on aromatic systems.
Biology
In biological studies, the compound can serve as a probe for enzyme activity, particularly those involved in sulfur metabolism and detoxification pathways.
Medicine
Industry
It finds applications in materials science, including the development of advanced polymers and coatings due to its unique chemical structure.
Mechanism of Action
The compound interacts primarily through its thioester linkage and aromatic rings, engaging in electron-donating and -withdrawing interactions. The piperazine and morpholine moieties add to its versatility by allowing binding to various biological targets and participating in hydrogen bonding.
Molecular Targets and Pathways
Targets: : Includes enzymes like thioesterases and sulfurtransferases.
Pathways: : Involves thiol-disulfide exchange reactions and sulfur transfer mechanisms.
Comparison with Similar Compounds
When compared to other thioester-containing compounds, (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione stands out due to its additional functional groups that enhance reactivity and stability.
List of Similar Compounds
Ethyl thioacetate: : Simpler structure, less reactive.
S-Methyl thioacetate: : Comparable sulfur functionality, but lacks the complexity.
N-Phenyl thioamide: : Similar reactivity, different aromatic substitution pattern.
There you have it, a detailed exploration of this compound! Hope that brings some light to your research.
Properties
IUPAC Name |
[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS2/c1-25(2)21-7-3-19(4-8-21)23(30)27-11-13-28(14-12-27)24(31)20-5-9-22(10-6-20)26-15-17-29-18-16-26/h3-10H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNNCYZXWXADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
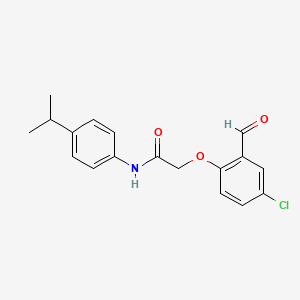
![3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)
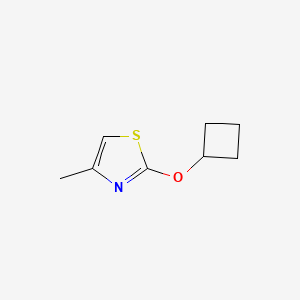

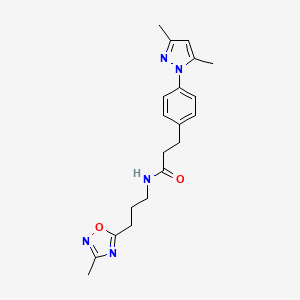
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)

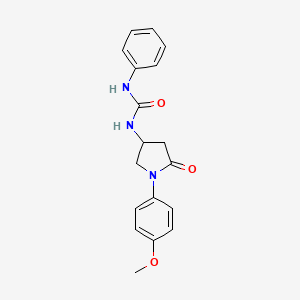
![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
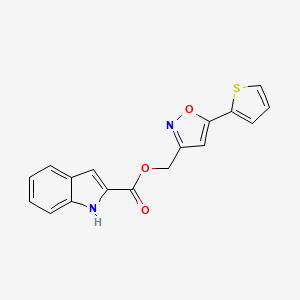
![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)
![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)
![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)
